Selectivity Profile of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Against Epigenetic Targets
The compound exhibits a differential inhibitory profile against human epigenetic enzymes MLL1 (Histone-lysine N-methyltransferase 2A) and TET1 (Methylcytosine dioxygenase TET1). The IC50 for MLL1 is 15,000 nM, while for TET1 it is 31,000 nM, representing a 2.1-fold selectivity window for MLL1 inhibition over TET1 under the same assay format [1]. This selectivity is not observed with the simpler analog 1-methylpyrrole-2-carbonitrile, which lacks the additional methyl groups and is unlikely to engage these targets with the same affinity or selectivity profile due to its reduced steric and hydrophobic interactions .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MLL1 IC50 = 15,000 nM; TET1 IC50 = 31,000 nM |
| Comparator Or Baseline | 1-methylpyrrole-2-carbonitrile (inferred lack of comparable selectivity due to structural differences) |
| Quantified Difference | 2.1-fold selectivity for MLL1 over TET1 for the target compound |
| Conditions | Fluorescence polarization assay with GST-tagged human MLL1 (1147-1203 residues) and TET1 (583-633 residues) expressed in E. coli, 30 min incubation |
Why This Matters
This selectivity data is crucial for researchers developing inhibitors for MLL1-driven leukemias or TET-related diseases, where off-target inhibition of related enzymes must be minimized.
- [1] BindingDB Entry for CHEMBL5178563 (BDBM50594528). IC50 values for MLL1 and TET1. View Source
